molecular formula C19H19NO3S2 B2571934 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034392-61-3

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2571934
CAS No.: 2034392-61-3
M. Wt: 373.49
InChI Key: JEDTTWDFEIYGEG-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a benzothiophene moiety, a benzofuran ring, and a sulfonamide group

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, including “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring is constructed through cyclization reactions.

    Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, often using alkyl halides under basic conditions.

    Construction of the Benzofuran Ring: The benzofuran ring is synthesized through intramolecular cyclization of a phenol derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene and benzofuran rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Mechanism of Action

The mechanism by which N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-s

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-13(10-15-12-24-19-5-3-2-4-17(15)19)20-25(21,22)16-6-7-18-14(11-16)8-9-23-18/h2-7,11-13,20H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDTTWDFEIYGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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